4-(4-Thiazol-2-yl-phenoxy)-phenol

Lipophilicity ADME Prediction Drug Design

4-(4-Thiazol-2-yl-phenoxy)-phenol (CAS 213315-40-3) is a synthetic small molecule belonging to the phenolic thiazole class, characterized by a central phenol ring connected via an ether bridge to a phenyl-thiazole moiety. It features a molecular formula of C15H11NO2S, a molecular weight of 269.32 g/mol, and calculated physicochemical properties including a polar surface area (PSA) of 70.59 Ų, a partition coefficient (LogP) of 4.31, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
CAS No. 213315-40-3
Cat. No. B8521843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Thiazol-2-yl-phenoxy)-phenol
CAS213315-40-3
Molecular FormulaC15H11NO2S
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)OC3=CC=C(C=C3)O
InChIInChI=1S/C15H11NO2S/c17-12-3-7-14(8-4-12)18-13-5-1-11(2-6-13)15-16-9-10-19-15/h1-10,17H
InChIKeyMDQVZLBJWGHFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Thiazol-2-yl-phenoxy)-phenol (CAS 213315-40-3): A Phenolic Thiazole Scaffold for Medicinal Chemistry and Antioxidant Research Procurement


4-(4-Thiazol-2-yl-phenoxy)-phenol (CAS 213315-40-3) is a synthetic small molecule belonging to the phenolic thiazole class, characterized by a central phenol ring connected via an ether bridge to a phenyl-thiazole moiety [1]. It features a molecular formula of C15H11NO2S, a molecular weight of 269.32 g/mol, and calculated physicochemical properties including a polar surface area (PSA) of 70.59 Ų, a partition coefficient (LogP) of 4.31, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds . The compound is primarily utilized as a research chemical and a synthetic building block, with its structure suggesting potential utility in antioxidant, neuroprotective, and lipid-lowering research programs based on the known biological activities of its structural class [2].

Why 4-(4-Thiazol-2-yl-phenoxy)-phenol Cannot Be Substituted by Generic Thiazole Analogs in Scientific Research


The differentiation of 4-(4-Thiazol-2-yl-phenoxy)-phenol from closely related analogs is driven by its unique isomeric structure and resultant physicochemical profile, which dictates specific intermolecular interactions. A common replacement, 4-(4-Phenoxyphenyl)thiazol-2-ol (CAS 925002-58-0), is a regioisomer where the exchangeable hydrogen is located on the thiazole ring rather than on a terminal phenyl ring . This positional change has a profound impact on hydrogen-bond donor/acceptor geometry, tautomeric behavior, and electronic properties. Evidence from the phenolic thiazole class shows that radical scavenging activity and bioactivity are highly sensitive to the position and number of phenolic -OH groups, meaning that a simple substitution can abolish the specific activity profile intended for a research program [1]. A generic substitution without verifying these structural determinants could lead to compound inactivity or irreproducible experimental results, making the precise procurement of this specific isomer critical for valid structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for Procuring 4-(4-Thiazol-2-yl-phenoxy)-phenol Over Its Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over 4-(4-Phenoxyphenyl)thiazol-2-ol

A head-to-head comparison of computed physicochemical properties reveals that 4-(4-Thiazol-2-yl-phenoxy)-phenol exhibits a significantly higher LogP partition coefficient than its direct regioisomer, 4-(4-Phenoxyphenyl)thiazol-2-ol. The target compound has a calculated LogP of 4.31 , compared to a LogP of approximately 3.9 for the regioisomer [1]. This difference is structurally meaningful, as the positioning of the hydroxyl group on the terminal phenyl ring in the target compound enhances lipophilicity compared to the thiazol-2-ol tautomer, where the polar hydroxyl is integrated into the heterocyclic ring system.

Lipophilicity ADME Prediction Drug Design

Enhanced Hydrogen-Bond Acceptor Count for Diverse Target Engagement vs. 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

The target compound possesses a hydrogen-bond acceptor count of 4, originating from its ether bridge, thiazole nitrogen, and phenolic oxygen . In contrast, a common commercially available analog, 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine (CAS 105512-82-1), has only 3 hydrogen-bond acceptors, as the exocyclic amine group primarily functions as a donor. This difference alters the compound's pharmacophore profile, as the additional acceptor site on the target molecule provides more opportunities for key interactions with biological targets such as kinase hinge regions or protease active sites.

Molecular Recognition Pharmacophore Modeling Hydrogen Bonding

Reduced Rotatable Bond Count for Improved Ligand Efficiency vs. Extended Phenoxy-Alkanoic Acid Derivatives

The target compound, with a molecular weight of 269.3 Da and only 3 rotatable bonds , is structurally more compact and rigid compared to extended analogs such as 3-(Methyl-{3-[4-(4-thiazol-2-yl-phenoxy)-phenoxy]-propyl}-amino)-propionic acid, which has a molecular weight > 400 Da and over 10 rotatable bonds [1]. Lower rotatable bond count is a well-established predictor of higher oral bioavailability, as stated in the Lipinski and Veber rules. By procuring this smaller, less flexible core, researchers can build up molecular complexity in a controlled manner, monitoring the impact on ligand efficiency metrics.

Ligand Efficiency Oral Bioavailability Fragment-Based Drug Discovery

Predicted Class-Level Antioxidant Activity via the Phenolic Thiazole Mechanism, With a Basis for Superiority Over Simple Mono-Phenolics

As a class, phenolic thiazoles exhibit superior radical scavenging activity compared to simple mono-phenolic compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT). A congeneric series of phenolic thiazoles reported DPPH IC50 values in the range of 3.6–691.7 µM [1]. Within this series, the presence and precise position of the phenolic -OH group was a critical determinant of potency, with the best compounds achieving IC50 values of 3.6–3.65 µg/mL, outperforming ascorbic acid (3.91 µg/mL) [1]. The target compound, 4-(4-Thiazol-2-yl-phenoxy)-phenol, presents a distinct phenolic geometry that is not represented in this congeneric series but can be leveraged to probe this structure-activity relationship.

Antioxidant Research DPPH Scavenging Oxidative Stress

High-Impact Application Scenarios for 4-(4-Thiazol-2-yl-phenoxy)-phenol Based on Quantitative Differentiation


Development of Cell-Permeable Antioxidant Probes for Neuroprotective Research

The compound's favorable LogP of 4.31, indicating the potential for high passive membrane permeability , combined with the class-level evidence for potent antioxidant activity of phenolic thiazoles (DPPH IC50 as low as 3.6 µg/mL) [1], positions it as a strategic starting scaffold for a neuroprotective probe. Its predicted ability to cross the blood-brain barrier contrasts with more polar analogs like 4-(4-Phenoxyphenyl)thiazol-2-ol, making it the preferred choice for cellular models of mitochondrial oxidative stress.

Systematic Structure-Activity Relationship (SAR) Mapping of the Phenolic Thiazole Pharmacophore

The precise and unique arrangement of the phenolic -OH group and the thiazole ring in this compound provides a critical SAR data point that is missing from existing phenolic thiazole datasets . Researchers can procure this compound to benchmark the contribution of the terminal phenol to radical scavenging activity, cytotoxicity, and target binding, filling a gap left by commercial availability of only the thiazol-2-ol or amino-thiazole congeners [1].

Design of Fragment-Based, Orally Bioavailable ACC2 Inhibitors

The compound's low molecular weight (269.3 Da) and low rotatable bond count (3) are ideal fragment-like characteristics. The phenoxy-thiazole core is a known pharmacophore for acetyl-CoA carboxylase 2 (ACC2) inhibition, where nanomolar potency and >3000-fold selectivity have been reported for structurally elaborated analogs [1]. Procuring this minimal core allows medicinal chemists to grow the fragment while monitoring the impact on ligand-lipophilicity efficiency (LLE) and ACC2 selectivity.

Interrogating the Role of Hydrogen-Bond Acceptor Count in Lipid-Lowering Phenoxy-Thiazoles

With 4 hydrogen-bond acceptors, this compound offers a distinct interaction profile compared to the 3-acceptor analog 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine . In the context of thiazolyl-phenoxy derivatives known for lipid-lowering and anti-platelet aggregation activities [1], this compound can be used to test the hypothesis that an additional H-bond acceptor site enhances binding to key metabolic targets like PPARs or ACC, providing a new vector for building patentable, potent analogs.

Quote Request

Request a Quote for 4-(4-Thiazol-2-yl-phenoxy)-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.